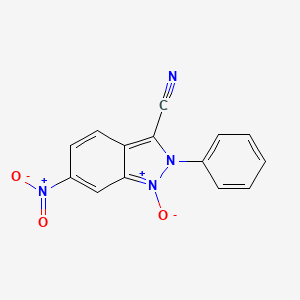
6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide is a heterocyclic compound with the molecular formula C14H8N4O3. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide typically involves the formation of the indazole ring followed by nitration and oxidation steps. One common method includes the cyclization of 2-azidobenzaldehydes with amines, followed by nitration using nitric acid and subsequent oxidation .
Industrial Production Methods
Industrial production methods often employ transition metal-catalyzed reactions due to their efficiency and high yields. For instance, copper-catalyzed one-pot reactions involving 2-bromobenzaldehydes, primary amines, and sodium azide are used to form the indazole core .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 6-amino-2-phenyl-2H-indazole-3-carbonitrile.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the indazole core can inhibit specific enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2H-indazole-3-carbonitrile: Lacks the nitro group, resulting in different reactivity and biological activity.
6-Amino-2-phenyl-2H-indazole-3-carbonitrile: Formed by the reduction of the nitro group, exhibiting different pharmacological properties.
6-Nitro-2-phenyl-2H-indazole-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group
Uniqueness
6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide is unique due to its combination of a nitro group and an indazole core, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
93716-53-1 |
|---|---|
Molecular Formula |
C14H8N4O3 |
Molecular Weight |
280.24 g/mol |
IUPAC Name |
6-nitro-1-oxido-2-phenylindazol-1-ium-3-carbonitrile |
InChI |
InChI=1S/C14H8N4O3/c15-9-14-12-7-6-11(18(20)21)8-13(12)17(19)16(14)10-4-2-1-3-5-10/h1-8H |
InChI Key |
PSAFFGQSEHTYPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C=CC(=CC3=[N+]2[O-])[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















